Cas no 1402232-83-0 (tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate)

Tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate is a fluorinated spirocyclic compound featuring a piperidine-quinoline hybrid scaffold. Its key structural advantages include the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection in synthetic applications. The 7'-fluoro substitution introduces electronic modulation, potentially improving binding affinity in medicinal chemistry contexts. The spirocyclic framework offers conformational rigidity, making it valuable for exploring structure-activity relationships in drug discovery. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, leveraging its balanced lipophilicity and steric properties. Its well-defined stereochemistry further supports precise molecular design.
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate structure
1402232-83-0 structure
Product name:tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
CAS No:1402232-83-0
MF:C18H25FN2O2
MW:320.401708364487
CID:5690266
PubChem ID:66570818

tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • KS-7631
    • Spiro[piperidine-4,3'(2'H)-quinoline]-1-carboxylic acid, 7'-fluoro-1',4'-dihydro-, 1,1-dimethylethyl ester
    • 1402232-83-0
    • tert-butyl 7-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-piperidine]-1'-carboxylate
    • AKOS027444740
    • tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
    • CGC23283
    • tert-Butyl7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
    • DTXSID301110275
    • tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
    • MDL: MFCD22566342
    • Inchi: 1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-13-4-5-14(19)10-15(13)20-12-18/h4-5,10,20H,6-9,11-12H2,1-3H3
    • InChI Key: YKFPWSJHBMLIRF-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)NCC1(C2)CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 320.19000621g/mol
  • Monoisotopic Mass: 320.19000621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.18±0.1 g/cm3(Predicted)
  • Boiling Point: 433.9±45.0 °C(Predicted)
  • pka: 3.24±0.20(Predicted)

tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM208892-1g
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
1402232-83-0 97%
1g
$709 2021-08-04
Fluorochem
214553-1g
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
1402232-83-0 >95%
1g
£616.00 2022-02-28
Chemenu
CM208892-1g
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
1402232-83-0 97%
1g
$*** 2023-03-30

Additional information on tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

Introduction to Tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate (CAS No. 1402232-83-0)

Tert-butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1402232-83-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic structure combines a piperidine ring with a quinoline moiety, linked through a spiro carbon, creating a unique framework that is both structurally intriguing and biologically relevant. The presence of a tert-butyl group and a 7'-fluoro substituent further enhances its chemical properties, making it a promising candidate for further exploration in drug discovery and development.

The compound's architecture is particularly noteworthy due to the spiro connection between the piperidine and quinoline rings. This type of spirocyclic system has been increasingly studied for its potential to modulate biological targets, including enzymes and receptors, by providing a rigid yet flexible scaffold. The fluoro substituent at the 7' position introduces additional electronic and steric effects that can influence the compound's binding affinity and metabolic stability, key factors in drug design.

In recent years, there has been a growing interest in spirocyclic compounds as pharmacophores due to their ability to exhibit multiple binding interactions simultaneously. This property is particularly valuable in the development of small-molecule inhibitors and agonists. The tert-butyl group, while relatively simple in structure, plays a crucial role in stabilizing the compound's three-dimensional conformation, which can be critical for achieving high binding affinity to biological targets. Moreover, the combination of piperidine and quinoline moieties often leads to enhanced solubility and bioavailability, making such compounds attractive for therapeutic applications.

Recent studies have highlighted the potential of Tert-butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate as a lead compound for further medicinal chemistry optimization. Researchers have demonstrated its ability to interact with various biological targets, including those involved in neurological disorders and cancer. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases, which are known to be overexpressed in various malignancies. The spirocyclic core provides a stable platform for designing molecules that can selectively target these enzymes without affecting closely related proteins.

The fluoro substituent at the 7' position has been strategically incorporated to enhance the compound's pharmacokinetic properties. Fluorine atoms are well-known for their ability to modulate metabolic pathways and improve binding affinity through various mechanisms, including halogen bonding and changes in electronic distribution. This feature makes Tert-butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate a promising candidate for further development into a therapeutic agent.

Moreover, the tert-butyl group contributes to the compound's overall stability by preventing unwanted side reactions that could arise from reactive functional groups. This stability is essential for both laboratory studies and potential clinical applications, where degradation products could pose safety concerns. The spirocyclic structure itself offers additional advantages, such as reduced susceptibility to metabolic degradation pathways that typically target linear or cyclic molecules.

In the context of drug discovery, the synthesis of derivatives of Tert-butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate presents an exciting opportunity for medicinal chemists. By modifying various positions on the spirocyclic core or introducing additional functional groups, researchers can fine-tune the compound's biological activity and pharmacokinetic properties. For example, replacing the tert-butyl group with other alkyl or aryl substituents could alter the compound's solubility profile or binding interactions with biological targets.

Recent advances in synthetic methodologies have made it possible to construct complex spirocyclic structures with greater ease and precision. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have enabled chemists to access previously inaccessible derivatives of this class of compounds. These advancements are likely to accelerate the development of new drugs based on spirocyclic scaffolds like Tert-butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in materials science and agrochemicals as well. For instance, derivatives of this compound could be designed to exhibit specific photophysical properties or biological activities relevant to crop protection agents.

In conclusion,Tert-butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate (CAS No. 1402232-83-0) represents a fascinating example of how structural complexity can lead to novel biological activities. Its spirocyclic core combined with strategic substituents like the tert-butyl group and fluoro atom provides a versatile platform for drug discovery and development. As research continues to uncover new applications for this class of compounds,Tert-butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine -4 ,3 '-quinoline]-1-carboxylate is poised to play an important role in addressing some of today's most pressing medical challenges.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd